6-Carboxysucrosa

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

6-Carboxysucrose, also known as 6-Carboxysucrose, is a useful research compound. Its molecular formula is C₁₂H₂₀O₁₂ and its molecular weight is 356.28. The purity is usually 95%.

BenchChem offers high-quality 6-Carboxysucrose suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Carboxysucrose including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Agente de acabado antiarrugas para tejidos de algodón

La 6-Carboxysucrosa, en forma de carboxilato de polialdehído de sacarosa, se ha utilizado como agente de acabado antiarrugas para tejidos de algodón {svg_1}. El proceso implica la oxidación de la sacarosa para generar carboxilato de polialdehído de sacarosa, que contiene múltiples grupos aldehído y carboxilo {svg_2}. Este compuesto se combina luego con la celulosa en el tejido de algodón, mejorando significativamente el rendimiento antiarrugas del tejido {svg_3}.

Agente de reticulación

La sacarosa oxidada, que incluye this compound, es un agente de reticulación de base biológica {svg_4}. Es conocido por su excelente seguridad biológica y no toxicidad ambiental {svg_5}. Se utiliza en diversas aplicaciones donde se requiere la reticulación de polímeros.

Producción de carbohidratos funcionales

La this compound puede participar en la producción de carbohidratos funcionales {svg_6}. Estos carbohidratos tienen diversas aplicaciones en la industria de los alimentos saludables {svg_7}. El proceso de producción a menudo implica el uso de enzimas como isomerasas o epimerasas {svg_8}.

Propiedades

IUPAC Name |

(3S,6R)-6-[(2S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20O12/c13-1-3-4(15)9(19)12(2-14,23-3)24-11-7(18)5(16)6(17)8(22-11)10(20)21/h3-9,11,13-19H,1-2H2,(H,20,21)/t3-,4?,5?,6+,7?,8?,9?,11-,12+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBJMYQBOZZDDJJ-RBNKDYLXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(O1)(CO)OC2C(C(C(C(O2)C(=O)O)O)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1C(C([C@](O1)(CO)O[C@@H]2C(C([C@@H](C(O2)C(=O)O)O)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20O12 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: How is 6-carboxysucrose produced, and what makes it unique compared to sucrose?

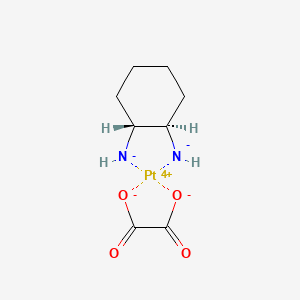

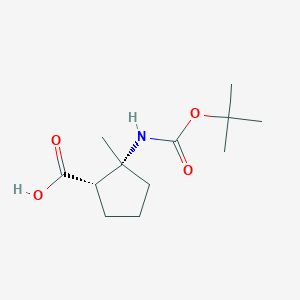

A1: 6-carboxysucrose is produced through the platinum-catalyzed oxidation of sucrose. [] This process specifically targets the primary hydroxyl groups at the 6- and 6′-positions of sucrose. [] The resulting 6-carboxysucrose is distinct from its parent compound due to the presence of a carboxylic acid group at the 6-position. This structural difference renders 6-carboxysucrose resistant to breakdown by the enzyme invertase, unlike sucrose which is readily hydrolyzed. []

Q2: How was the structure of 6-carboxysucrose confirmed in the study?

A2: While the researchers couldn't physically separate the 6- and 6′-carboxysucrose isomers, they cleverly utilized their differing reactivity with invertase. After invertase treatment, they isolated the remaining 6′-carboxysucrose. By comparing the ¹³C Nuclear Magnetic Resonance (NMR) spectrum of this isolated product to the original mixture, they were able to deduce and assign the ¹³C NMR spectrum specifically for 6-carboxysucrose. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2-(Bicyclo[2.2.1]hept-5-en-2-yl)ethyl)chlorodimethylsilane](/img/structure/B1141670.png)